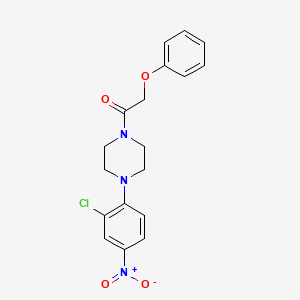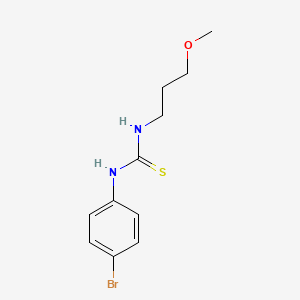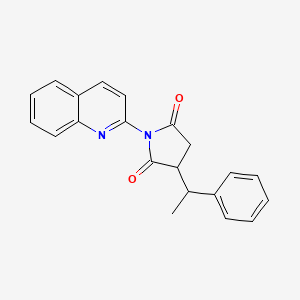
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, also known as BDPP, is a synthetic compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its potential in various scientific research applications, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to improve cognitive function by inhibiting the activity of AChE.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in lab experiments is its high potency and selectivity. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a valuable tool for studying their functions. However, one of the limitations of using 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potential toxicity. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. One area of focus is the development of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine analogs with improved potency and selectivity. Another area of focus is the investigation of the mechanism of action of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, particularly its interactions with target enzymes and signaling pathways. Additionally, there is a need for further research on the potential therapeutic applications of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, particularly in the treatment of neurodegenerative diseases and cancer.
Méthodes De Synthèse
The synthesis of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine involves the reaction of 3,4-dimethoxybenzaldehyde, benzylamine, phenylhydrazine, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and antifungal activities. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been studied for its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
5-benzyl-4-(3,4-dimethoxyphenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-28-21-14-13-18(16-22(21)29-2)23-20(15-17-9-5-3-6-10-17)26-27(24(23)25)19-11-7-4-8-12-19/h3-14,16H,15,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOCRKAXPEEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N(N=C2CC3=CC=CC=C3)C4=CC=CC=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090936.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)

![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)
![4-[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5090975.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)


![4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)